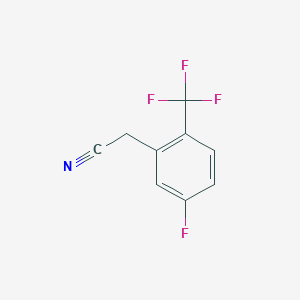

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNBTVLWRJNGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372175 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242812-09-5 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 242812-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile CAS number and properties

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in chemical synthesis. The document details its core physicochemical properties, established synthesis protocols, chemical reactivity, and primary applications. With its unique structural features, including a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, this compound serves as a critical building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into its handling, synthesis, and utility.

Compound Identification and Physicochemical Properties

This compound is unambiguously identified by the CAS Number 242812-09-5 .[1][2][3] The systematic IUPAC name for this compound is 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile.[1][2] The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the compound's electronic properties, reactivity, and biological activity in derivative molecules.[2]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 242812-09-5[1][2][3] |

| IUPAC Name | 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile[1][2] |

| Molecular Formula | C₉H₅F₄N[1][2][3] |

| Molecular Weight | 203.14 g/mol [1][2][3] |

| InChI Key | ODNBTVLWRJNGCS-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC(=C(C=C1F)CC#N)C(F)(F)F[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Typically a colorless to light-colored liquid or solid[4] |

| Solubility in Water | Low[4] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform)[4] |

| Purity | Commercially available up to 98%[3] |

| Stability | Stable under normal storage conditions[4] |

Note: Specific experimental data for melting point and boiling point are not widely reported and should be determined empirically.

Synthesis and Reactivity

The strategic importance of this compound lies in its role as a versatile synthetic intermediate. Its synthesis and subsequent chemical transformations are central to its application.

Recommended Synthesis Protocol

The most common and direct route for synthesizing this compound involves a nucleophilic substitution reaction. The protocol leverages the corresponding benzyl halide as a precursor and a cyanide salt as the nucleophile. The choice of a polar aprotic solvent is critical to facilitate the reaction by solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Workflow: Synthesis of this compound

Caption: Synthesis workflow via nucleophilic substitution.

Step-by-Step Methodology:

-

Reagent Preparation: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 5-fluoro-2-(trifluoromethyl)benzyl chloride (1.0 eq) and a suitable polar aprotic solvent such as DMSO or DMF.

-

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 eq) to the solution. Causality Note: Using a slight excess of the cyanide salt ensures the complete consumption of the starting benzyl chloride, driving the reaction to completion.

-

Reaction: Heat the mixture to 60-80°C and stir vigorously for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and an organic extraction solvent (e.g., ethyl acetate). The addition of water quenches the reaction and dissolves the inorganic salts.

-

Extraction and Washing: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove any residual solvent and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Chemical Reactivity

The compound's reactivity is dominated by the acetonitrile group and the activated aromatic ring.

-

Substitution Reactions: The acetonitrile group can be replaced by other nucleophiles under specific conditions.[1][2]

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 5-fluoro-2-(trifluoromethyl)phenylacetic acid, a valuable building block itself.

-

Reduction: The nitrile can be reduced to the primary amine, 2-(5-fluoro-2-(trifluoromethyl)phenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1][2]

-

Aromatic Substitution: The electron-withdrawing nature of the F and CF₃ groups deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating groups.[1]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to introduce a fluorinated phenyl moiety into larger, more complex molecules.

-

Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds. The fluorine and trifluoromethyl groups are known to enhance properties like metabolic stability, lipophilicity, and binding affinity to molecular targets, making them desirable in drug candidates.[2][5]

-

Agrochemicals: The compound is used in the development of novel pesticides and herbicides.[1][2] The unique properties imparted by the fluorinated groups can lead to enhanced efficacy and target specificity.[5]

-

Material Science: It is employed in the formulation of specialty chemicals and advanced materials where thermal stability and specific electronic properties are required.[1][2]

-

Research: In a laboratory setting, it is used in studies focused on enzyme inhibition and protein-ligand interactions, where the fluorinated phenylacetonitrile scaffold can be systematically modified to probe binding pockets.[1][2]

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

-

Hazard Classification: Isomeric compounds are classified as causing skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin.[6][7] May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A lab coat.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, open flames, and strong oxidizing or reducing agents.[4]

-

First Aid:

Conclusion

This compound (CAS: 242812-09-5) is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its distinct combination of fluoro and trifluoromethyl substituents on a phenylacetonitrile scaffold provides a unique platform for developing complex molecules with enhanced biological and chemical properties. A thorough understanding of its synthesis, reactivity, and safe handling procedures is crucial for any researcher or scientist utilizing this powerful building block.

References

-

This compound | 242812-09-5. (n.d.). INDOFINE Chemical Company. [Link]

-

This compound - Methylamine Supplier. (n.d.). Methylamine Supplier. [Link]

-

Safety Data Sheet - Angene Chemical. (2025, November 4). Angene Chemical. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 242812-09-5 [smolecule.com]

- 3. This compound | 242812-09-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound Supplier & Manufacturer in China | High Purity CAS 78283-18-4 | Specifications, Safety, Price [nj-finechem.com]

- 5. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 6. 2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE - Safety Data Sheet [chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.at [fishersci.at]

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile IUPAC name and structure

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Compound Identification and Structure

This compound is a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct chemical and biological properties. The precise arrangement of these functional groups is critical to its reactivity and utility as a synthetic intermediate.

Structural Representation

The molecular architecture consists of an acetonitrile group (-CH₂CN) attached to the 1-position of a benzene ring. The ring is further substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position.

Caption: Chemical structure of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]acetonitrile.

Structural Descriptors

-

SMILES : FC1=CC(C(F)(F)F)=C(CC#N)C=C1[1]

-

InChI : InChI=1S/C9H5F4N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its fluorinated substituents and the polar nitrile group. The trifluoromethyl group increases lipophilicity, while the nitrile and fluorine moieties contribute to its polarity and reactivity.

| Property | Value / Description | Source(s) |

| Appearance | Typically a colorless to light-colored liquid or solid. | [4] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform. | [4][5] |

| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [4][6] |

| Purity | Commercially available with purities of 98% or higher. | [3] |

Synthesis and Mechanistic Considerations

The most common and direct synthesis of this compound involves a nucleophilic substitution reaction. This process typically uses a corresponding benzyl halide as the electrophile and an alkali metal cyanide as the nucleophile.

General Synthesis Workflow

The synthesis is a two-step process that begins with the chloromethylation of 4-fluoro-1-(trifluoromethyl)benzene, followed by a cyanation reaction. The chloromethylation step is a classic electrophilic aromatic substitution that introduces the reactive chloromethyl group, which is then displaced by the cyanide ion.[2]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Cyanation of 5-Fluoro-2-(trifluoromethyl)benzyl chloride

This protocol describes the conversion of the benzyl chloride intermediate to the final phenylacetonitrile product.

Materials:

-

5-Fluoro-2-(trifluoromethyl)benzyl chloride

-

Ethanol, absolute[7]

-

Water, deionized

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or potassium carbonate[7]

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the cyanide salt (e.g., potassium cyanide, 1.8 equivalents) in a mixture of absolute ethanol and water.[7]

-

Addition of Substrate: Add 5-Fluoro-2-(trifluoromethyl)benzyl chloride (1.0 equivalent) to the stirred cyanide solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 20 hours), monitoring the reaction progress by TLC or GC.[7]

-

Workup: After cooling to room temperature, dilute the reaction mixture with a significant volume of water.[7]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x).[7]

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., potassium carbonate), filter, and concentrate the solvent under reduced pressure.[7]

-

Purification: Purify the crude product by vacuum distillation or recrystallization to yield the final this compound.[5][7]

Causality Behind Experimental Choices

-

Choice of Cyanide Source : Sodium and potassium cyanide are effective and common sources for the cyanide nucleophile. The choice may depend on solubility and cost.[7][8]

-

Solvent System : An alcohol/water mixture is often used to dissolve both the inorganic cyanide salt and the organic benzyl halide, facilitating the reaction.[7]

-

Reflux Conditions : Heating the reaction increases the rate of the Sₙ2 substitution, allowing the reaction to proceed to completion in a reasonable timeframe.

-

Aqueous Workup : Diluting with water is crucial for precipitating the organic product and preparing the mixture for extraction by separating the water-soluble inorganic salts.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of its functional groups.

Key Chemical Reactions

-

Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This creates ethylamine derivatives that are valuable in pharmaceutical synthesis.

-

Oxidation : The compound can be oxidized to form the corresponding carboxylic acid, 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetic acid.[1][2]

-

Nucleophilic Substitution : The acetonitrile group can be replaced by other nucleophiles under certain conditions.[1][2] Furthermore, the fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (SₙAr) reactions, although the strong electron-withdrawing effect of the -CF₃ group influences the kinetics.[1]

Applications in Drug Development and Research

The presence of fluorine-containing moieties is a well-established strategy in modern drug design to enhance key pharmacological properties.[9][10]

-

Metabolic Stability : The trifluoromethyl group is highly stable and can block metabolic oxidation at its point of attachment, increasing the half-life of a drug candidate.[2]

-

Lipophilicity : The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.[5][10]

-

Binding Affinity : The fluorine and trifluoromethyl groups can modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for enzymes or receptors.[1][2]

This compound serves as a key building block for synthesizing more complex molecules for pharmaceuticals and agrochemicals.[2][5] It is used in research to study enzyme inhibition and explore protein-ligand interactions.[1][2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

-

Hazards : The compound is classified as a skin and eye irritant. It may be harmful if swallowed or in contact with skin.[6][11]

-

Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and safety goggles.[11][12] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][12] Keep away from heat, open flames, and incompatible materials such as strong oxidizing agents.[4][12]

References

-

This compound. Methylamine Supplier. [Link]

-

Product information, 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile. P&S Chemicals. [Link]

-

This compound | 242812-09-5. INDOFINE Chemical Company. [Link]

-

This compound|80141-94-2. AN PharmaTech Co Ltd. [Link]

-

2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. [Link]

-

Synthetic strategies to 2-phenylacetonitrile. ResearchGate. [Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 242812-09-5 [smolecule.com]

- 3. This compound | 242812-09-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound Supplier & Manufacturer in China | High Purity CAS 78283-18-4 | Specifications, Safety, Price [nj-finechem.com]

- 5. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 6. fishersci.at [fishersci.at]

- 7. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile: A Technical Guide

Introduction

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, imparts distinct chemical and biological properties.[1][2] The presence of these fluorinated moieties can enhance lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[2][3]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to offer researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this compound, grounded in field-proven insights and experimental best practices.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

Molecular Formula: C₉H₅F₄N[1][2]

Molecular Weight: 203.14 g/mol [1][2]

IUPAC Name: 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile[1]

CAS Number: 242812-09-5[4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 | Singlet | 2H | -CH₂- |

| ~5.4 - 5.8 | Multiplet | 3H | Aromatic protons |

Data compiled from publicly available sources.[2]

Interpretation and Experimental Considerations:

The methylene (-CH₂-) protons adjacent to the nitrile group are expected to appear as a singlet around 3.3 ppm.[2] The aromatic region will show a more complex multiplet pattern due to spin-spin coupling between the aromatic protons and with the fluorine atom. The deshielding effect of the electron-withdrawing trifluoromethyl and fluorine groups influences the chemical shifts of the aromatic protons, causing them to resonate at a relatively downfield region of 5.4-5.8 ppm.[2]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the molecule.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~117 | -CN |

| ~122 - 133 | Aromatic carbons |

| ~124 (q) | -CF₃ |

| ~20 | -CH₂- |

Data compiled from publicly available sources.[2]

Interpretation and Experimental Considerations:

The carbon of the nitrile group (-CN) typically appears around 117 ppm. The aromatic carbons resonate in the 122-133 ppm range, with their specific chemical shifts influenced by the fluorine and trifluoromethyl substituents.[2] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The methylene carbon will be observed at a more upfield chemical shift.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5]

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -63.72 | -CF₃ |

| ~ -113.15 | Aromatic -F |

Data referenced to trichlorofluoromethane (CFCl₃) at 0 ppm.[2][6]

Interpretation and Experimental Considerations:

The ¹⁹F NMR spectrum provides two distinct signals, confirming the presence of two different fluorine environments. The trifluoromethyl group gives a characteristic signal around -63.72 ppm, while the single fluorine atom on the aromatic ring appears at approximately -113.15 ppm.[2] These well-separated signals allow for unambiguous identification and purity assessment.[2]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe is necessary.

-

Data Acquisition: Acquire the spectrum using a standard ¹⁹F pulse program. Proton decoupling can be employed to simplify the spectrum if necessary.

-

Data Processing: Process the data as with other NMR experiments. An external or internal reference standard (e.g., CFCl₃) is used for chemical shift calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2250 | C≡N (Nitrile) |

| ~ 1600, 1485 | C=C (Aromatic ring) |

| ~ 1350 - 1150 | C-F (Trifluoromethyl) |

| ~ 1250 - 1000 | C-F (Aryl fluoride) |

| ~ 3000 - 2850 | C-H (Aliphatic) |

| ~ 3100 - 3000 | C-H (Aromatic) |

Interpretation and Experimental Considerations:

The most characteristic peak in the IR spectrum of this compound will be the sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1485 cm⁻¹ region. Strong absorption bands in the 1350-1000 cm⁻¹ range are indicative of the C-F stretching vibrations from both the trifluoromethyl group and the aryl fluoride.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared for solid samples, or the sample can be dissolved in a suitable solvent (e.g., chloroform) for analysis in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 203.14 | [M]⁺ (Molecular ion) |

| 162 | [M - CH₂CN]⁺ |

| 143 | [M - CH₂CN - F]⁺ |

| 124 | [M - CH₂CN - 2F]⁺ |

Interpretation and Fragmentation Pathway:

The mass spectrum will show a molecular ion peak ([M]⁺) at an m/z of 203.14, which corresponds to the molecular weight of the compound.[2] A common fragmentation pathway involves the loss of the acetonitrile group (-CH₂CN, mass 41) to give a fragment at m/z 162. Subsequent losses of fluorine atoms can also be observed.[2]

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. ¹⁹F NMR is particularly diagnostic for this compound, offering clear signals for the two distinct fluorine environments. The combination of data from these techniques allows for unambiguous confirmation of the molecular structure and can be used to assess the purity of the compound. The protocols and interpretations provided in this guide serve as a valuable resource for scientists working with this important fluorinated building block.

References

-

INDOFINE Chemical Company. This compound | 242812-09-5. Available from: [Link]

-

Methylamine Supplier. This compound. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

National Institutes of Health. 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability - PMC. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

University of Rochester. Fluorine NMR. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 242812-09-5 [smolecule.com]

- 3. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 4. This compound | 242812-09-5 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explain the underlying chemical principles and provide robust, field-proven protocols for determining solubility. By understanding the causality behind experimental choices, researchers can confidently generate reliable data tailored to their specific applications, from reaction optimization to formulation development.

Introduction: The Significance of a Fluorinated Building Block

This compound is a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring both a fluorine atom and a potent electron-withdrawing trifluoromethyl group on a phenylacetonitrile backbone, imparts unique chemical properties.[2] These substitutions enhance metabolic stability and lipophilicity, making it a valuable intermediate for synthesizing biologically active molecules.[1]

A thorough understanding of its solubility is paramount for any application. Solubility data dictates the choice of reaction solvents, purification methods (such as crystallization), and the feasibility of formulation strategies for preclinical and clinical studies. This guide provides the theoretical framework and practical methodologies to empower researchers in this critical area.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 242812-09-5 | [1][3] |

| Molecular Formula | C₉H₅F₄N | [1] |

| Molecular Weight | 203.14 g/mol | [1][4] |

| Appearance | Colorless to light-colored liquid or solid | [4] |

| IUPAC Name | 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | [1] |

| Calculated LogP | 2.6 |

Theoretical Framework: Predicting Solubility Behavior

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the energy of solute-solute and solvent-solvent interactions.

Molecular Structure and Polarity

The molecular structure of this compound is moderately polar and highly lipophilic.

-

Polar Moieties : The nitrile group (-C≡N) is a significant polar functional group and a hydrogen bond acceptor.

-

Nonpolar Moieties : The phenyl ring provides a large, nonpolar surface area.

-

Fluorine Substituents : The fluorine atom and the trifluoromethyl (-CF₃) group dramatically increase the molecule's lipophilicity (hydrophobicity).[1] The high electronegativity of fluorine atoms creates strong dipoles but does not typically engage in strong hydrogen bonding as an acceptor. The trifluoromethyl group is a powerful electron-withdrawing group, influencing the electronic properties of the aromatic ring.

This combination suggests that the compound will have negligible solubility in water but will be readily soluble in many organic solvents.[1][4]

Hansen Solubility Parameters (HSP) as a Predictive Tool

While direct, quantitative solubility data for this compound is not widely available in the public literature, Hansen Solubility Parameters (HSP) offer a powerful predictive framework. HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion) : Energy from atomic forces (van der Waals).

-

δP (Polar) : Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible. By knowing the HSP of the solvents, one can predict which are most likely to dissolve the solute. Although the HSP for this compound are not published, the experimental protocols described later in this guide can be used to determine them empirically.

Predicted Solubility Profile and Solvent Selection Logic

Based on chemical principles, a predicted solubility profile can be established. This serves as a starting point for experimental verification. The compound's high lipophilicity and moderate polarity suggest a preference for solvents that can accommodate these features.

Caption: Logical relationship between solute structure and solvent selection.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | These solvents balance polarity to interact with the nitrile group and have sufficient nonpolar character to solvate the fluorinated phenyl ring. Published data confirms high solubility in DCM and chloroform.[4] |

| Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to Low | Toluene's aromatic ring can interact favorably with the solute's phenyl ring. Aliphatic solvents like hexane will be less effective, likely resulting in lower solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond acceptors for the nitrile group, but their strong self-association via hydrogen bonding may hinder the solvation of the large, nonpolar part of the solute. |

| Aqueous | Water | Negligible | The predominant hydrophobic character imparted by the fluorinated aromatic system results in very low water solubility.[1] |

Experimental Protocols for Quantitative Solubility Determination

As a self-validating system, a robust experimental protocol is essential. The following method is adapted from the principles of the OECD Test Guideline 105 "Flask Method," which is a gold standard for determining saturation concentration.[6][7]

Workflow for Quantitative Solubility Measurement

Caption: Experimental workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol (Isothermal Shake-Flask Method)

This protocol describes a definitive measurement of solubility at a specific temperature.

A. Causality Behind Experimental Design: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using a significant excess of solid ensures saturation is reached. A prolonged equilibration time (24-48 hours) is critical to allow slow-dissolving compounds or those with complex crystal lattices to reach their true solubility limit. Temperature control is paramount as solubility is highly temperature-dependent.[8] Finally, a validated analytical method like HPLC ensures accurate quantification of the dissolved analyte without interference.

B. Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE membrane)

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks

C. Protocol Steps:

-

Preparation of Standard Curve:

-

Accurately weigh and dissolve a known amount of the compound in the chosen solvent (or a miscible solvent like acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Analyze these standards by HPLC to generate a standard curve of peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add 20-50 mg to 2 mL of solvent).

-

Add a precisely known volume of the selected organic solvent (e.g., 2.0 mL).

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples vigorously for at least 24 hours. To ensure equilibrium has been reached, a second time point (e.g., 48 hours) should be tested. The results should be consistent.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in the temperature-controlled chamber.

-

Carefully draw the clear supernatant using a pipette. Crucially , to avoid contamination with undissolved solid, either:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and sample from the top layer.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter compatible with the organic solvent. Discard the first portion of the filtrate to saturate the filter material.

-

-

-

Quantification:

-

Accurately pipette a small aliquot of the clear, saturated solution (e.g., 100 µL) into a large volumetric flask (e.g., 10 mL).

-

Dilute to volume with the HPLC mobile phase or a suitable solvent. This dilution factor must be recorded precisely.

-

Analyze the diluted sample by HPLC.

-

Using the standard curve, determine the concentration of the diluted sample.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Perform the entire experiment in triplicate to ensure reproducibility.

-

Report the solubility as a mean ± standard deviation in units of mg/mL or mol/L at the specified temperature.

-

Conclusion and Applications in Drug Development

A precise understanding of the solubility of this compound is not an academic exercise; it is a fundamental requirement for efficient and successful drug development. The theoretical framework and robust protocols provided in this guide enable researchers to generate the high-quality data needed for:

-

Process Chemistry: Selecting optimal solvents for synthesis and purification to maximize yield and minimize impurities.

-

Crystallization Development: Designing cooling or anti-solvent crystallization processes based on temperature-dependent solubility profiles.

-

Formulation Science: Choosing appropriate excipients and solvent systems for preclinical formulations, ensuring bioavailability and stability.

By investing the effort to determine solubility with scientific rigor, researchers can accelerate development timelines and increase the probability of success for novel therapeutic candidates derived from this important chemical building block.

References

-

Situ Biosciences. "OECD 105 - Water Solubility." Accessed January 17, 2026. [Link]

-

ResearchGate. "How to determine the solubility of a substance in an organic solvent?" Accessed January 17, 2026. [Link]

-

OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Accessed January 17, 2026. [Link]

-

OECD Publishing. "Test No. 105: Water Solubility." Accessed January 17, 2026. [Link]

-

FILAB. "Solubility testing in accordance with the OECD 105." Accessed January 17, 2026. [Link]

-

Analytice. "OECD 105 – Water Solubility Test at 20°C." Accessed January 17, 2026. [Link]

-

Course Hero. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Accessed January 17, 2026. [Link]

-

Methylamine Supplier. "this compound." Accessed January 17, 2026. [Link]

-

University of California, Irvine. "Experiment: Solubility of Organic & Inorganic Compounds." Accessed January 17, 2026. [Link]

-

Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?" YouTube, February 11, 2025. Accessed January 17, 2026. [Link]

-

Scribd. "Experiment 1 Solubility of Organic Compounds." Accessed January 17, 2026. [Link]

-

National Institutes of Health. "Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents." Accessed January 17, 2026. [Link]

-

INDOFINE Chemical Company. "this compound | 242812-09-5." Accessed January 17, 2026. [Link]

-

ResearchGate. "Hansen solubility parameters of some common solvents and its solubility..." Accessed January 17, 2026. [Link]

-

Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids." Accessed January 17, 2026. [Link]

Sources

- 1. Buy this compound | 242812-09-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 242812-09-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound Supplier & Manufacturer in China | High Purity CAS 78283-18-4 | Specifications, Safety, Price [nj-finechem.com]

- 5. chem.ws [chem.ws]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms or trifluoromethyl groups into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties.[1] This includes modulating lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Among the vast array of fluorinated building blocks, 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile has garnered significant attention as a versatile intermediate in the synthesis of complex, high-value molecules. This technical guide provides an in-depth analysis of its commercial availability, synthesis, chemical properties, and applications, with a focus on empowering researchers to leverage its full potential.

Commercial Availability: Sourcing High-Purity this compound

A reliable supply of high-purity starting materials is paramount for reproducible and scalable research. This compound is available from a range of specialized chemical suppliers catering to the pharmaceutical and life sciences industries. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control standards.

Key commercial suppliers for this compound (CAS No. 242812-09-5) include:

| Supplier | Purity | Available Quantities |

| INDOFINE Chemical Company | 98% | Gram to bulk scale[3] |

| Smolecule | Research grade | Inquire for quantities[4] |

| Methylamine Supplier | Factory scale | 100g to larger quantities[5] |

| Benchchem | Research grade | Inquire for quantities[6] |

It is important to note that a related isomer, 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 2220227-59-8), is also commercially available and its applications may overlap in some research contexts.[2] Researchers should carefully verify the CAS number to ensure they are procuring the correct isomer for their specific synthetic route.

Physicochemical Properties: A Foundation for Reaction Design

A thorough understanding of the physicochemical properties of this compound is essential for designing effective synthetic strategies and ensuring safe handling.

| Property | Value |

| Molecular Formula | C₉H₅F₄N[3] |

| Molecular Weight | 203.14 g/mol [3] |

| Appearance | Colorless to light-colored liquid or solid[5] |

| Solubility in Water | Low[5] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform[5] |

| Stability | Stable under normal conditions, but may react with strong oxidizing or reducing agents[5] |

The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's electronic properties and reactivity, making it a valuable synthon for a variety of chemical transformations.

Synthesis of this compound: Key Methodologies

The synthesis of this compound typically commences with a suitably substituted fluorinated aromatic precursor. The introduction of the acetonitrile moiety is a key transformation, often achieved through nucleophilic substitution of a benzylic halide.

A general synthetic approach involves the following steps:

-

Starting Material Selection : The synthesis typically begins with a derivative of 5-fluoro-2-(trifluoromethyl)benzyl halide (e.g., bromide or chloride).

-

Cyanation Reaction : The benzyl halide is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent to introduce the nitrile group.

-

Purification : The final product is purified using standard techniques such as distillation or recrystallization to achieve the desired purity for subsequent applications.[2]

A representative experimental protocol for a related compound, 2-(Trifluoromethyl)phenylacetonitrile, involves the reaction of o-trifluoromethylbenzyl bromide with potassium cyanide in a mixture of ethanol and water, followed by heating under reflux.[7] The reaction mixture is then worked up by dilution with water and extraction with an organic solvent.[7]

A patent for a similar compound, 2,4,5-trifluoro-phenylacetonitrile, describes a method utilizing the reaction of 2,4,5-trifluoro-benzyl chloride with a cyaniding agent in an ionic liquid.[8] This approach highlights the potential for alternative reaction media to influence yield and purity.

Applications in Drug Discovery and Agrochemicals: A Versatile Building Block

The true value of this compound lies in its utility as a key intermediate for the synthesis of a wide range of biologically active molecules. The presence of the nitrile group provides a versatile handle for further chemical modifications, while the fluorinated phenyl ring imparts desirable properties to the final products.

Pharmaceutical Applications

Agrochemical Applications

The reactivity of this compound also makes it a valuable intermediate in the development of novel pesticides and herbicides.[2] The unique electronic properties conferred by the fluorine and trifluoromethyl substituents can lead to enhanced potency and selectivity of the resulting agrochemicals.

Safety, Handling, and Storage: Ensuring a Secure Research Environment

As with all chemical reagents, proper safety precautions are essential when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

GHS Hazard Information

Based on data for related compounds, this compound and its isomers are classified with the following GHS hazard statements:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Eye Damage/Irritation: Causes serious eye irritation.[9][11]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][11]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Hygiene: Wash hands thoroughly after handling.[12]

Storage Recommendations

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep the container tightly sealed to prevent exposure to moisture and air.[5]

-

Store away from heat sources, open flames, and oxidizing agents.[5]

Conclusion: A Key Enabler for Future Innovation

This compound represents a powerful and versatile building block for researchers at the forefront of chemical synthesis. Its unique combination of a reactive nitrile group and a strategically fluorinated aromatic ring provides a gateway to a vast chemical space of novel compounds with potential applications in medicine, agriculture, and materials science. By understanding its commercial availability, mastering its synthesis, and adhering to safe handling practices, scientists can effectively harness the potential of this valuable intermediate to drive innovation and discovery.

References

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound | 242812-09-5. Retrieved from [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Retrieved from [Link]

-

Angene Chemical. (2025, November 4). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Clinical Pharmacology of 5-Fluorouracil. Retrieved from [Link]

-

National Center for Biotechnology Information. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Retrieved from [Link]

- Google Patents. (n.d.). CN103121974A - Synthesis method of 5-fluorouracil drug intermediate.

-

MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 3. This compound | 242812-09-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. Buy this compound | 242812-09-5 [smolecule.com]

- 5. This compound Supplier & Manufacturer in China | High Purity CAS 78283-18-4 | Specifications, Safety, Price [nj-finechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Management of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile (CAS No. 242812-09-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this reactive chemical intermediate. The structure of this guide is dictated by the inherent chemical properties and potential hazards of the compound, ensuring a logical and scientifically grounded approach to risk mitigation.

Compound Identification and Hazard Analysis

Systematic Name: 2-[5-Fluoro-2-(trifluoromethyl)phenyl]acetonitrile Synonyms: 5-Fluoro-2-(trifluoromethyl)benzyl cyanide Molecular Formula: C₉H₅F₄N Molecular Weight: 203.14 g/mol

Physicochemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to anticipating its behavior under various laboratory conditions. The compound is generally a colorless to light-colored liquid or solid with low solubility in water but soluble in common organic solvents like dichloromethane and chloroform.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 242812-09-5 | |

| Molecular Formula | C₉H₅F₄N | |

| Molecular Weight | 203.14 g/mol | |

| Appearance | Colorless to light-colored liquid or solid | |

| Solubility in Water | Low | |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | |

| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents |

Hazard Identification and Classification

While a specific, comprehensive toxicological profile for this compound is not fully detailed in all public sources, data from structurally similar phenylacetonitrile and fluorinated compounds provide a strong basis for hazard assessment. The primary hazards are associated with its potential toxicity and the release of hazardous decomposition products.

Based on analogous compounds, this compound is anticipated to be classified as:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The trifluoromethyl and nitrile functional groups are key to its reactivity and toxicity. The nitrile group (-CN) can release hydrogen cyanide (HCN) gas upon hydrolysis or combustion, which is highly toxic. The fluorinated phenyl ring can decompose to form hydrogen fluoride (HF), a corrosive and toxic substance.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls, from most to least effective, should always be followed: elimination/substitution, engineering controls, administrative controls, and finally, PPE.

Caption: Hierarchy of Controls for Chemical Hazards.

Engineering Controls

The primary line of defense is to handle the compound within a controlled environment to minimize inhalation and contact.

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is critical to contain volatile vapors and prevent respiratory exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation is crucial at the source of potential release.

-

Closed Systems: For larger scale operations, the use of a closed system is highly recommended to prevent any release into the workspace.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the specific hazards of this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, butyl rubber or Viton™ gloves should be considered due to their high resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A chemically resistant lab coat must be worn and buttoned completely.

-

Additional Protection: For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

-

-

Respiratory Protection:

-

If engineering controls are insufficient or during emergency situations, respiratory protection is necessary. An air-purifying respirator (APR) with an organic vapor/acid gas (OV/AG) cartridge may be suitable for lower concentrations.

-

Due to the potential for the release of highly toxic hydrogen cyanide, a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is recommended for any non-routine or emergency response.

-

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and exposure.

Handling

-

Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures for its safe use.

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists.

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.

-

Quantities: Use the smallest quantity of the chemical necessary for the experiment.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. These materials can initiate vigorous or explosive reactions.

-

Security: Due to its toxicity, the storage area should be secure and accessible only to authorized personnel.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response plan is critical. The following protocols are designed to be self-validating, ensuring that each step logically addresses the immediate hazard.

Spill Response

Caption: Workflow for a small chemical spill response.

-

Evacuation: For large spills or if you are uncertain about the hazard, evacuate the area immediately and contact emergency services.

-

Containment (for small, manageable spills):

-

Ensure you are wearing the appropriate PPE.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials.

-

Work from the outside of the spill inwards to prevent spreading.

-

-

Cleanup:

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the spill area with soap and water.

-

Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.

-

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of exposure.

Table 2: First Aid Procedures for Exposure to this compound

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Move the person to fresh air immediately. 2. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with large amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. If the person is conscious, give them a small amount of water to drink. 4. Seek immediate medical attention. |

Disposal and Decontamination

Proper disposal is a critical component of the chemical lifecycle to protect human health and the environment.

-

Waste Collection: All waste containing this compound must be collected in clearly labeled, compatible containers.

-

Halogenated Waste Stream: As a fluorinated organic compound, this waste should be segregated into a halogenated organic waste stream.

-

Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Never pour this chemical down the drain.

Conclusion

This compound is a valuable chemical intermediate with inherent hazards that demand respect and careful management. By understanding its chemical properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers and scientists can work with this compound safely and effectively. The principles outlined in this guide are designed to foster a culture of safety and provide a framework for the responsible use of this and other reactive chemical reagents.

References

- Hydrogen Cyanide - SESHA. (n.d.). Retrieved from SESHA. This document provides information on the health effects and recommended personal protective equipment for hydrogen cyanide, a potential decomposition product.

- Hydrogen Cyanide Prehospital Management. (n.d.). Retrieved from CHEMM. This resource outlines the risks of secondary contamination and the high-level PPE required for handling hydrogen cyanide exposure.

- Hydrogen Cyanide and Recommended Respiratory Protection. (n.d.). Honeywell Support Portal. Retrieved from Honeywell.

- Hydrogen Cyanide Respiratory Protection. (n.d.). Honeywell Support Portal. Retrieved from Honeywell. This provides guidance on emergency respiratory protection for hydrogen cyanide in the European market.

- Hydrogen cyanide - NIOSH Pocket Guide to Chemical Hazards. (2019, October 30). Centers for Disease Control and Prevention. Retrieved from cdc.gov.

- The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from ilpi.com. This resource explains the general toxicity of nitriles and their potential to release hydrogen cyanide upon combustion.

- MATERIAL SAFETY DATA SHEETS BENZYL CYANIDE. (n.d.). Cleanchem Laboratories. Retrieved from cleanchem.com.

- 1 Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide. (n.d.). Kasturi Aromatics. Retrieved from kasturiaromatics.com. This document provides first aid and spill response procedures for benzyl cyanide.

- Benzyl Cyanide CAS No 140-29-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved from cdhfinechemical.com. This SDS details the hazards and necessary protective measures for benzyl cyanide.

- How do I choose chemical resistant gloves? (2023, April 6). Retrieved from a reputable safety equipment supplier's blog or website. This guide explains the importance of selecting gloves based on the specific chemical and task.

- CHEMICAL- RESISTANT GLOVES. (n.d.). Guide Gloves. Retrieved from guidegloves.com.

- Selecting Chemical-Resistant Gloves. (n.d.). University of California, Riverside Environmental Health & Safety. Retrieved from ehs.ucr.edu. This guide outlines the factors to consider when choosing chemical-resistant gloves.

- NITRILES. (n.d.). Centers for Disease Control and Prevention. Retrieved from cdc.gov. This document provides a comprehensive overview of the toxicology and safe handling of nitriles as a chemical class.

- OSHA Glove Selection Chart. (n.d.). University of California, Riverside Environmental Health and Safety. Retrieved from ehs.ucr.edu.

- [Risk assessment and risk control for occupational exposure to chemical toxicants from an isophorone nitrile device]. (n.d.). PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov. This study discusses risk assessment for a process involving nitriles and hydrogen cyanide.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 9). Retrieved from sigmaaldrich.com.

- Chemical Hazards and Toxic Substances - Controlling Exposure. (n.d.). Occupational Safety and Health Administration. Retrieved from osha.gov. This OSHA page describes the hierarchy of controls for managing chemical hazards.

- SAFETY DATA SHEET - TCI Chemicals. (2025, August 6). Retrieved from tcichemicals.com.

- Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). Retrieved from a safety equipment supplier's website.

- Hierarchy of Controls for Chemical Hazard Management. (2020, October 14). Chemscape Safety Technologies. Retrieved from chemscape.com. This article explains the five levels of the hierarchy of controls for chemical safety.

molecular weight and formula of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Introduction

In the landscape of modern chemical synthesis, particularly within drug discovery and agrochemical development, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds can profoundly alter their physicochemical and biological properties. Among these, the trifluoromethyl (–CF₃) group is of paramount importance, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The prevalence of trifluoromethylated compounds in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) underscores the success of this strategy.[4][5]

This technical guide provides a comprehensive overview of this compound, a key building block that combines the structural features of a phenylacetonitrile core with the influential properties of both a fluorine atom and a trifluoromethyl group. Phenylacetonitrile and its derivatives are versatile precursors for a wide range of chemical entities.[6][7][8] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's properties, synthesis, reactivity, applications, and safe handling.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all scientific investigation. This chapter clarifies the nomenclature of this compound and details its core physicochemical properties.

Nomenclature and Structural Isomerism

A point of critical importance when working with this class of compounds is the potential for confusion between structural isomers. The title compound, This compound , must be distinguished from its isomer, 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile . The numbering of the phenyl ring is determined by the attachment point of the acetonitrile group (position 1).

-

This compound (CAS: 242812-09-5): The focus of this guide. The fluorine atom is at position 5, and the trifluoromethyl group is at position 2.

-

2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS: 220227-59-8): The isomer. The fluorine atom is at position 2, and the trifluoromethyl group is at position 5.

The diagram below illustrates the structural difference between these two isomers.

Caption: Structural comparison of the two key isomers.

Core Physicochemical Data

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

| Identifier | Value | Reference |

| IUPAC Name | 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | [2][3] |

| Molecular Formula | C₉H₅F₄N | [2][3][9][10] |

| Molecular Weight | 203.14 g/mol | [2][3][9][10] |

| CAS Number | 242812-09-5 | [2][3][9] |

| InChI Key | ODNBTVLWRJNGCS-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1F)CC#N)C(F)(F)F | [3] |

Physical and Chemical Properties

| Property | Description | Reference |

| Appearance | Typically a colorless to light-colored liquid or solid. | [11] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform. | [11] |

| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [11] |

Chapter 2: The Role of Fluorine and Trifluoromethyl Groups in Drug Design

Mechanistic Insights

The decision to use a building block like this compound is driven by the predictable and advantageous effects of its fluorine substituents.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life. The trifluoromethyl group is particularly robust and resistant to metabolic degradation.[3]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is a crucial factor for oral bioavailability and reaching intracellular targets.[2][3]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aromatic ring, influencing pKa and creating favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme or receptor targets. This can lead to increased binding affinity and selectivity.[2][3]

Workflow: Strategic Use in Lead Optimization

The incorporation of fluorinated building blocks is a key strategy in the lead optimization phase of drug discovery. The following workflow illustrates this process.

Caption: Decision workflow for using fluorinated building blocks.

Chapter 3: Synthesis and Reactivity

Synthetic Protocol: Cyanation of Benzyl Halide

The most common method for synthesizing arylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The synthesis of this compound typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzyl chloride or bromide with sodium or potassium cyanide.[3]

Representative Experimental Protocol:

Disclaimer: This protocol is a representative example based on established chemical principles for similar transformations.[12] Researchers must conduct their own risk assessment and optimization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq) and a suitable solvent such as ethanol or acetonitrile.

-

Reagent Addition: In a separate flask, dissolve sodium cyanide (1.1-1.5 eq) in a minimal amount of water and add it to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with extreme care in a certified fume hood.

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Key Chemical Transformations

The nitrile and fluorinated aromatic moieties of this compound allow for a range of subsequent chemical reactions, making it a versatile intermediate.

Caption: Major reaction pathways for the title compound.

Chapter 4: Applications in Research and Development

The unique combination of reactive handles and property-modifying substituents makes this compound a valuable starting material in multiple research areas.

-